molecular formula C15H16N2O4 B7875767 3-[4-(ethoxycarbonyl)-3-methyl-1H-pyrazol-1-yl]-4-methylbenzoic acid

3-[4-(ethoxycarbonyl)-3-methyl-1H-pyrazol-1-yl]-4-methylbenzoic acid

Cat. No.: B7875767
M. Wt: 288.30 g/mol
InChI Key: CDZFWKHWIRMJPK-UHFFFAOYSA-N
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Description

3-[4-(ethoxycarbonyl)-3-methyl-1H-pyrazol-1-yl]-4-methylbenzoic acid is an organic compound that features a pyrazole ring substituted with an ethoxycarbonyl group and a methyl group, attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(ethoxycarbonyl)-3-methyl-1H-pyrazol-1-yl]-4-methylbenzoic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-keto ester, such as ethyl acetoacetate, under acidic conditions.

    Substitution reactions: The pyrazole ring is then functionalized with an ethoxycarbonyl group and a methyl group through nucleophilic substitution reactions.

    Coupling with benzoic acid: The functionalized pyrazole is then coupled with a benzoic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(ethoxycarbonyl)-3-methyl-1H-pyrazol-1-yl]-4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylic acid derivatives.

    Reduction: The ethoxycarbonyl group can be reduced to an alcohol or an aldehyde.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

3-[4-(ethoxycarbonyl)-3-methyl-1H-pyrazol-1-yl]-4-methylbenzoic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound is studied for its use in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 3-[4-(ethoxycarbonyl)-3-methyl-1H-pyrazol-1-yl]-4-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl and methyl groups on the pyrazole ring can enhance binding affinity and specificity to these targets, modulating their activity and leading to desired biological effects. The benzoic acid moiety may also contribute to the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(methoxycarbonyl)-3-methyl-1H-pyrazol-1-yl]-4-methylbenzoic acid
  • 3-[4-(ethoxycarbonyl)-3-ethyl-1H-pyrazol-1-yl]-4-methylbenzoic acid
  • 3-[4-(ethoxycarbonyl)-3-methyl-1H-pyrazol-1-yl]-4-ethylbenzoic acid

Uniqueness

3-[4-(ethoxycarbonyl)-3-methyl-1H-pyrazol-1-yl]-4-methylbenzoic acid is unique due to the specific arrangement of functional groups that confer distinct chemical and biological properties. The combination of the ethoxycarbonyl group and the methyl group on the pyrazole ring, along with the benzoic acid moiety, provides a unique scaffold for further functionalization and optimization in various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(4-ethoxycarbonyl-3-methylpyrazol-1-yl)-4-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-4-21-15(20)12-8-17(16-10(12)3)13-7-11(14(18)19)6-5-9(13)2/h5-8H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZFWKHWIRMJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1C)C2=C(C=CC(=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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